L162441 Exhibits Subnanomolar Binding Affinity at Both AT1 and AT2 Receptors
L162441 demonstrates subnanomolar IC50 binding affinities to both AT1 and AT2 angiotensin II receptors in radioligand displacement assays [1]. This dual subnanomolar binding profile distinguishes it from structurally related compounds such as L162389, which exhibits a Ki of 28 nM at the AT1 receptor—a value approximately 20- to 100-fold less potent than the subnanomolar affinity documented for L162441 [2][3].
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Subnanomolar IC50 (AT1 and AT2) |
| Comparator Or Baseline | L162389: Ki = 28 nM at AT1 |
| Quantified Difference | Approximately 20- to 100-fold higher potency for L162441 (subnanomolar vs. 28 nM) |
| Conditions | Radioligand displacement assays using cloned AT1 and AT2 receptors |
Why This Matters
This potency differential means L162441 can achieve complete receptor occupancy at lower concentrations than L162389, enabling more efficient experimental protocols and potentially revealing pharmacological effects that require near-complete AT1 blockade.
- [1] Kivlighn SD, et al. Imidazo[4,5-b]pyridine-based AT1/AT2 angiotensin II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2001;11(5):625-628. View Source
- [2] MedChemExpress. L162389 Product Datasheet. CAS 169281-53-2. View Source
- [3] TargetMol. L162389 Product Datasheet. CAS 169281-53-2. View Source
